Pyridine, 2-(1-methylhydrazino)-

Description

BenchChem offers high-quality Pyridine, 2-(1-methylhydrazino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine, 2-(1-methylhydrazino)- including the price, delivery time, and more detailed information at info@benchchem.com.

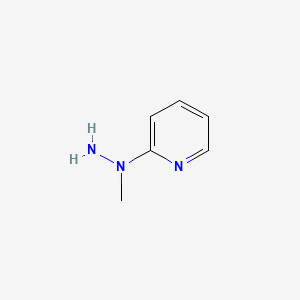

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-1-pyridin-2-ylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNFKVFUZHBVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063371 | |

| Record name | Pyridine, 2-(1-methylhydrazino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4231-74-7 | |

| Record name | 2-(1-Methylhydrazinyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4231-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004231747 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-(1-methylhydrazinyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(1-methylhydrazino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylhydrazino)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.990 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-methylhydrazino)pyridine

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1-methylhydrazino)pyridine (CAS No: 4231-74-7), a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a detailed exploration of the compound's structural and chemical characteristics. The guide outlines both predicted properties and established experimental protocols for their determination, ensuring a blend of theoretical understanding and practical application. Key parameters discussed include molecular structure, molecular weight, melting point, boiling point, solubility, and pKa. Furthermore, this guide presents predicted spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and the methodologies for their acquisition and interpretation.

Introduction: The Significance of 2-(1-methylhydrazino)pyridine in Drug Discovery

Pyridine and its derivatives are fundamental scaffolds in modern drug development, forming the core of numerous therapeutic agents due to their versatile chemical nature.[2][3] The pyridine ring, a six-membered heteroaromatic system, can be readily functionalized to modulate a compound's pharmacokinetic and pharmacodynamic profile. The introduction of a methylhydrazino group at the 2-position of the pyridine ring, as seen in 2-(1-methylhydrazino)pyridine, introduces a unique combination of a nucleophilic hydrazine moiety and the aromatic pyridine core. This structural arrangement makes it a valuable building block in the synthesis of more complex molecules with potential biological activity.[1]

The physicochemical properties of a drug candidate are paramount to its success, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of these properties is therefore critical in the early stages of drug discovery to guide lead optimization and formulation development. This guide aims to provide a detailed and practical resource for scientists working with 2-(1-methylhydrazino)pyridine and related compounds.

Molecular Structure and Identification

2-(1-methylhydrazino)pyridine is an organic compound featuring a pyridine ring substituted at the second carbon with a 1-methylhydrazinyl group.[1]

| Identifier | Value | Source |

| IUPAC Name | 1-methyl-1-(pyridin-2-yl)hydrazine | [4] |

| CAS Number | 4231-74-7 | [1][4] |

| Molecular Formula | C₆H₉N₃ | [1][4] |

| SMILES | CN(N)c1ccccn1 | [1] |

| InChI | InChI=1S/C6H9N3/c1-9(7)6-4-2-3-5-8-6/h2-5H,7H2,1H3 | [1] |

Core Physicochemical Properties: A Tabulated Summary

The following table summarizes key computed physicochemical properties of 2-(1-methylhydrazino)pyridine. It is important to note that these are predicted values and experimental verification is recommended.

| Property | Predicted Value | Method/Source |

| Molecular Weight | 123.16 g/mol | PubChem CID 77911[4] |

| XLogP3 | 0.9 | PubChem CID 77911[4] |

| Hydrogen Bond Donor Count | 1 | PubChem CID 77911[4] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 77911[4] |

| Rotatable Bond Count | 1 | PubChem CID 77911[4] |

| Topological Polar Surface Area | 42.2 Ų | PubChem CID 77911[4] |

| Physical State | Colorless to pale yellow liquid or solid | [1] |

| Solubility | Soluble in polar solvents | [1] |

Experimental Determination of Physicochemical Properties

While predicted values offer a useful starting point, experimental determination of physicochemical properties is crucial for accurate characterization. This section details the standard protocols for measuring key parameters.

Melting Point

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically narrow.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of finely powdered, dry 2-(1-methylhydrazino)pyridine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Causality: A slow heating rate is essential to ensure thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.

Caption: Workflow for Melting Point Determination.

Boiling Point

For liquid compounds, the boiling point is a key characteristic property.

Experimental Protocol: Micro Boiling Point Determination

-

Sample Preparation: A small volume (a few microliters) of 2-(1-methylhydrazino)pyridine is introduced into a micro test tube. A sealed capillary tube is inverted and placed inside the test tube.

-

Apparatus Setup: The micro test tube is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil).

-

Heating: The apparatus is heated gently.

-

Observation: As the liquid heats, a stream of bubbles will emerge from the inverted capillary. The boiling point is the temperature at which this stream of bubbles is continuous and vigorous.

Causality: The inverted capillary traps a small amount of air. As the liquid is heated, the vapor pressure of the liquid increases. At the boiling point, the vapor pressure equals the atmospheric pressure, and a continuous stream of vapor bubbles emerges from the capillary.

Caption: Workflow for Micro Boiling Point Determination.

Solubility

Aqueous solubility is a critical determinant of a drug's bioavailability.

Experimental Protocol: UV-Vis Spectrophotometric Determination of Aqueous Solubility

-

Calibration Curve: Prepare a series of standard solutions of 2-(1-methylhydrazino)pyridine of known concentrations in a suitable solvent (e.g., methanol or ethanol). Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Saturated Solution Preparation: Add an excess amount of 2-(1-methylhydrazino)pyridine to a known volume of water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Sample Preparation: Centrifuge or filter the saturated solution to remove any undissolved solid.

-

Measurement: Dilute a known volume of the clear supernatant with the same solvent used for the calibration curve. Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the aqueous solubility.

Causality: This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. By creating a calibration curve with known concentrations, the concentration of an unknown solution can be accurately determined from its absorbance.

Dissociation Constant (pKa)

The pKa value indicates the strength of an acid or base and is crucial for predicting a drug's ionization state at physiological pH, which in turn affects its absorption and distribution.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Solution Preparation: Prepare a standard solution of 2-(1-methylhydrazino)pyridine of known concentration in water.

-

Apparatus Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong acid (e.g., HCl) in small, known increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot a graph of pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the base has been neutralized. At this point, pH = pKa.

Causality: As the strong acid is added, it protonates the basic nitrogen atoms of 2-(1-methylhydrazino)pyridine. The pH changes gradually in the buffer region and then rapidly at the equivalence point. The pKa is the pH at which the concentrations of the protonated and unprotonated forms of the molecule are equal.

Caption: Workflow for pKa Determination via Potentiometric Titration.

Predicted Spectral Data and Interpretation

While experimental spectra are definitive, predicted spectral data can provide valuable insights for structural confirmation.

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the protons on the hydrazine nitrogen. The aromatic protons will appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-donating methylhydrazino group. The methyl protons will appear as a singlet in the upfield region (typically δ 2.5-3.5 ppm). The NH protons will likely appear as a broad singlet, and its chemical shift will be concentration and solvent dependent.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-160 ppm). The methyl carbon will appear in the upfield region (typically δ 30-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

N-H stretching: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine N-H bonds.

-

C-H stretching: Bands around 3000-3100 cm⁻¹ for the aromatic C-H bonds and below 3000 cm⁻¹ for the methyl C-H bonds.

-

C=C and C=N stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.

-

N-N stretching: A weaker band around 1000-1200 cm⁻¹.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (123.16 g/mol ). Common fragmentation patterns for pyridine derivatives involve the loss of small molecules like HCN. For the methylhydrazino moiety, fragmentation may involve the cleavage of the N-N bond or the loss of the methyl group.

Synthesis Outline

A plausible synthetic route to 2-(1-methylhydrazino)pyridine involves the nucleophilic aromatic substitution of a suitable 2-halopyridine with methylhydrazine.

Reaction Scheme:

2-Chloropyridine + Methylhydrazine → 2-(1-methylhydrazino)pyridine + HCl

General Protocol:

-

Reaction Setup: A solution of 2-chloropyridine in a suitable solvent (e.g., ethanol) is treated with an excess of methylhydrazine.

-

Heating: The reaction mixture is heated under reflux for several hours.

-

Workup: After cooling, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water to remove any salts.

-

Purification: The crude product is purified by column chromatography or distillation under reduced pressure.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 2-(1-methylhydrazino)pyridine. By combining predicted data with established experimental protocols, this document serves as a valuable resource for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are essential for the rational design and optimization of novel therapeutic agents based on this promising chemical scaffold.

References

-

Matrix Fine Chemicals. 2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE | CAS 4231-74-7. [Link]

-

PubChem. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911. [Link]

-

PubChemLite. 2-(1-methylhydrazino)pyridine (C6H9N3). [Link]

-

ChemSrc. 2-[(1-Methylhydrazino)methyl]pyridine | CAS#:1172848-67-7. [Link]

-

PubChem. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439. [Link]

-

ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

-

Naeem, S., et al. "In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software." Pakistan Journal of Pharmaceutical Sciences, vol. 33, no. 2, 2020, pp. 715-719. [Link]

-

Wikipedia. Polar surface area. [Link]

-

Molinspiration. Molecular Polar Surface Area PSA. [Link]

-

ACD/Labs. Get ACD/Labs' PhysChem Predictions on RSC's ChemSpider. [Link]

-

Palmer, D. S., et al. "Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database." Journal of Cheminformatics, vol. 12, no. 1, 2020, p. 53. [Link]

-

Fallah, Z., et al. "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models." Scientific Reports, vol. 13, no. 1, 2023, p. 17622. [Link]

-

NCBI Bookshelf. Prediction of Drug-Like Properties. Madame Curie Bioscience Database. [Link]

-

Takács-Novák, K. "[Computerized logP prediction using fragment methods]." Acta Pharmaceutica Hungarica, vol. 68, no. 1, 1998, pp. 39-48. [Link]

-

van de Waterbeemd, H., et al. "Quantum mechanical polar surface area." Journal of Computer-Aided Molecular Design, vol. 15, no. 3, 2001, pp. 223-230. [Link]

-

ResearchGate. PREDICTION OF MOLECULAR PROPERTIES, BIOACTIVITY & DOCKING OF NOVEL HYDRAZINES. [Link]

-

ResearchGate. Synthesis, X-ray, characterization and HSA and energy framework analysis of novel pyridine-hydrazone based ligand and its Co(II) complex biological activity prediction and experimental antibacterial properties. [Link]

-

Fosbøl, P. L., et al. "Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method." Journal of Chemical & Engineering Data, vol. 56, no. 12, 2011, pp. 4936-4943. [Link]

-

ResearchGate. Thermochemical, spectral and biological activity prediction of some methylpyridine derivatives: a computational approach. [Link]

-

ResearchGate. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC. [Link]

Sources

An In-depth Technical Guide to 2-(1-methylhydrazino)pyridine: Molecular Structure, Properties, and Synthetic Considerations

Executive Summary

This technical guide provides a comprehensive overview of 2-(1-methylhydrazino)pyridine, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and synthetic chemistry. The document delineates its fundamental molecular and structural characteristics, physicochemical properties, and a validated synthetic pathway. Furthermore, it explores the instrumental methods for structural confirmation, discusses the compound's relevance as a scaffold in medicinal chemistry, and outlines critical safety and handling protocols. This guide is intended to serve as a foundational resource, integrating established data with practical, field-proven insights to support advanced research and development applications.

Introduction: The Strategic Importance of Pyridine-Hydrazine Scaffolds

The pyridine ring is a ubiquitous scaffold in pharmaceutical development, forming the core of numerous FDA-approved drugs that act as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2] Its ability to improve water solubility and engage in hydrogen bonding makes it a privileged structure in medicinal chemistry.[2] When combined with a hydrazine moiety—a functional group known for its reactivity and presence in bioactive molecules—the resulting structure, such as 2-(1-methylhydrazino)pyridine, represents a versatile building block for creating novel therapeutic candidates.[3]

This compound, also known by its IUPAC name 1-methyl-1-pyridin-2-ylhydrazine, merges the aromatic, electron-withdrawing nature of the pyridine ring with the nucleophilic and reactive potential of the methylhydrazine group.[4][5] Understanding its precise structure, properties, and synthesis is paramount for its effective utilization in the design of complex molecular architectures for targeted biological applications.[6]

Molecular Structure and Physicochemical Properties

The identity and behavior of 2-(1-methylhydrazino)pyridine are defined by its molecular formula and three-dimensional arrangement of atoms.

Chemical Formula and Structural Representation

The molecular formula for 2-(1-methylhydrazino)pyridine is C₆H₉N₃ .[4][5][7] This formula indicates a composition of six carbon atoms, nine hydrogen atoms, and three nitrogen atoms. The structure consists of a pyridine ring substituted at the C-2 position with a 1-methylhydrazino group (-N(CH₃)NH₂).

Caption: 2D structure of 2-(1-methylhydrazino)pyridine.

Key Identifiers and Physicochemical Data

For unambiguous identification and experimental planning, a consolidated list of identifiers and properties is essential. The following table summarizes this critical data.

| Property | Value | Reference(s) |

| IUPAC Name | 1-methyl-1-pyridin-2-ylhydrazine | [4][5] |

| CAS Number | 4231-74-7 | [3][4][5] |

| Molecular Formula | C₆H₉N₃ | [4][5][7] |

| Molecular Weight | 123.16 g/mol | [4][5] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| Boiling Point | 235.4 °C at 760 mmHg | [4] |

| Density | 1.142 g/cm³ | [4] |

| SMILES | CN(C1=CC=CC=N1)N | [5][7] |

| InChI Key | QLNFKVFUZHBVHT-UHFFFAOYSA-N | [3][5][7] |

Synthesis and Mechanistic Considerations

The synthesis of 2-hydrazinopyridine derivatives is well-established, typically proceeding through a nucleophilic aromatic substitution (SₙAr) mechanism. A reliable and scalable protocol for 2-(1-methylhydrazino)pyridine involves the reaction of a halo-pyridine precursor with 1-methylhydrazine.

Proposed Synthetic Workflow

The reaction of 2-chloropyridine with 1-methylhydrazine serves as a direct and efficient pathway. The choice of 2-chloropyridine is strategic; the chlorine atom at the C-2 position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen.

Caption: General workflow for the synthesis and purification.

Detailed Experimental Protocol

-

Step 1: Reagent Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-chloropyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or a tertiary amine which can also act as an acid scavenger.[8]

-

Step 2: Nucleophilic Addition: Add 1-methylhydrazine (1.1-1.5 eq) to the solution dropwise at room temperature. The slight excess of the nucleophile ensures complete consumption of the starting material.

-

Step 3: Reaction Execution: Heat the mixture to reflux (typically 80-120 °C, solvent-dependent) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Step 4: Quenching and Extraction: After completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous phase three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Step 5: Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified via flash column chromatography on silica gel or vacuum distillation to yield the pure 2-(1-methylhydrazino)pyridine.

Causality Note: The use of a base (either as the solvent or an additive like triethylamine) is crucial to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[8] An inert atmosphere prevents potential side reactions involving the highly reactive hydrazine moiety.

Spectroscopic Validation: A Self-Validating System

Confirmation of the molecular structure is achieved by integrating data from multiple spectroscopic techniques. Each method provides unique, complementary information, creating a self-validating system for structural elucidation.

| Technique | Expected Observations |

| ¹H NMR | - Pyridine Ring Protons (4H): Multiple signals in the aromatic region (~6.5-8.5 ppm), exhibiting characteristic doublet, triplet, or doublet of doublets splitting patterns. - -NH₂ Protons (2H): A broad singlet, chemical shift is solvent-dependent and may exchange with D₂O. - -CH₃ Protons (3H): A sharp singlet in the aliphatic region (~2.5-3.5 ppm). |

| ¹³C NMR | - Pyridine Ring Carbons (5C): Five distinct signals in the downfield region (~105-160 ppm), with the carbon attached to the nitrogen (C2) being the most deshielded. - Methyl Carbon (1C): One signal in the upfield region (~30-45 ppm). |

| FT-IR (Infrared) | - N-H Stretch: A broad to medium absorption band around 3200-3400 cm⁻¹ from the -NH₂ group. - C-H Stretch (Aromatic/Aliphatic): Signals just above and below 3000 cm⁻¹, respectively. - C=N and C=C Stretch: Characteristic absorptions in the 1400-1600 cm⁻¹ region, indicative of the pyridine ring. |

| Mass Spectrometry | - Molecular Ion Peak [M]⁺: A peak at m/z = 123.08, corresponding to the molecular weight of the compound.[7] - [M+H]⁺ Peak: A prominent peak at m/z = 124.09 in ESI+ mode.[7] |

Relevance and Applications in Drug Development

The 2-(1-methylhydrazino)pyridine scaffold is a valuable starting point for generating compound libraries for high-throughput screening. Its bifunctional nature—a nucleophilic primary amine and a tertiary amine integrated with an aromatic system—allows for diverse chemical modifications.

-

Scaffold for Lead Generation: The primary amine of the hydrazine group can be readily derivatized to form hydrazones, amides, or incorporated into heterocyclic rings (e.g., pyrazoles, triazoles), enabling the exploration of a vast chemical space.

-

Bioisosteric Replacement: The pyridine ring can act as a bioisostere for a phenyl group, often improving metabolic stability and pharmacokinetic properties.[2]

-

Chelating Agent: The nitrogen atoms of the pyridine and hydrazine moieties can act as ligands, coordinating with metal ions. This property is relevant for designing metalloenzyme inhibitors or diagnostic agents.

The compound's structure is of interest for developing agents targeting diseases where pyridine-based drugs have already shown success, including infectious diseases and oncology.[1][9]

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-(1-methylhydrazino)pyridine is classified with specific hazards that necessitate stringent handling protocols.

GHS Hazard Identification

The compound is associated with the following GHS hazard statements:[5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Safe Handling Protocol

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to prevent inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[10]

-

Dispensing: Use a calibrated pipette or syringe for transferring the liquid. Avoid creating aerosols.

-

Spill Management: In case of a small spill, absorb with an inert material (e.g., vermiculite or sand), collect in a sealed container, and dispose of as hazardous chemical waste.[11]

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[10]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

-

Storage

Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. A recommended storage temperature is 4 °C.[4]

Conclusion

2-(1-methylhydrazino)pyridine is a structurally significant molecule with considerable potential as a precursor and scaffold in modern drug discovery. Its well-defined molecular formula (C₆H₉N₃) and structure provide a robust platform for synthetic elaboration. The methodologies for its synthesis and characterization are straightforward and scalable, allowing for its reliable production in a research setting. By adhering to rigorous safety protocols, researchers can effectively leverage the unique chemical properties of this compound to advance the development of novel and impactful therapeutic agents.

References

- PubChemLite. 2-(1-methylhydrazino)pyridine (C6H9N3).

- American Elements. 2-(1-methylhydrazin-1-yl)pyridine.

- PubChem. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911.

- Chemsrc. 2-[(1-Methylhydrazino)methyl]pyridine | CAS#:1172848-67-7.

- CymitQuimica. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine.

- PubChem. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439.

- FooDB. Showing Compound 2-Methylpyridine (FDB004399).

- Sharma, A., et al. "The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design". ACS Omega.

- Fisher Scientific. 2(1H)-Pyridinone, hydrazone Safety Data Sheet.

- Global Info Research. "The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development".

- Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

- Saha, M., et al. "Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities". Molecules.

- Sigma-Aldrich. 2-(Methylamino)pyridine Safety Data Sheet.

- ResearchGate. Flow Synthesis of 2-Methylpyridines via α-Methylation.

- ResearchGate. Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

- Carl Roth. Pyridine - Safety Data Sheet.

- MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Spectrum Chemical. 2-(Methylamino)pyridine Safety Data Sheet.

- ResearchGate. Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]

- 4. americanelements.com [americanelements.com]

- 5. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - 2-(1-methylhydrazino)pyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 8. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. carlroth.com [carlroth.com]

Spectroscopic Data of 2-(1-methylhydrazino)pyridine: A Technical Guide for Researchers

Introduction

2-(1-methylhydrazino)pyridine, also known as N-methyl-N-(2-pyridyl)hydrazine, is a heterocyclic compound of significant interest in various chemical and pharmaceutical research areas. Its utility as a derivatizing agent for the sensitive analysis of carbonyl-containing compounds, particularly in mass spectrometry-based applications, has been a key driver of its investigation.[1][2] A thorough understanding of its spectroscopic properties is fundamental for its unambiguous identification, quality control, and for comprehending its reactivity.

This in-depth technical guide provides a comprehensive overview of the expected and reported spectroscopic data for 2-(1-methylhydrazino)pyridine, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is designed to serve as a valuable resource for researchers, scientists, and drug development professionals by not only presenting the data but also delving into the rationale behind the spectral features and the methodologies for their acquisition.

Chemical Structure and General Properties

2-(1-methylhydrazino)pyridine possesses a pyridine ring substituted at the 2-position with a methylhydrazine group. This unique combination of a heteroaromatic ring and a hydrazine moiety dictates its chemical behavior and spectroscopic characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₉N₃ | [3] |

| Molecular Weight | 123.16 g/mol | [4] |

| Monoisotopic Mass | 123.07965 Da | [3] |

| CAS Number | 4231-74-7 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum of 2-(1-methylhydrazino)pyridine is expected to show distinct signals for the protons on the pyridine ring and the methyl and amino groups of the hydrazine moiety.

Predicted ¹H NMR Data for 2-(1-methylhydrazino)pyridine

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H6 (Pyridine) | 8.0 - 8.2 | Doublet of doublets | ~5 (ortho), ~1 (meta) | The proton ortho to the ring nitrogen is typically the most deshielded. |

| H4 (Pyridine) | 7.4 - 7.6 | Triplet of doublets | ~8 (ortho), ~2 (meta) | This proton is influenced by both adjacent protons. |

| H5 (Pyridine) | 6.7 - 6.9 | Triplet | ~7 | Standard aromatic region for a pyridine proton. |

| H3 (Pyridine) | 6.5 - 6.7 | Doublet | ~8 | Shielded by the adjacent electron-donating hydrazine group. |

| NH₂ | 4.0 - 5.0 | Broad singlet | - | The chemical shift is variable and depends on concentration and solvent. The peak is often broad due to quadrupole broadening and exchange. |

| N-CH₃ | 3.1 - 3.3 | Singlet | - | Typical chemical shift for a methyl group attached to a nitrogen atom. |

For comparison, the experimental ¹H NMR spectrum of the related compound 2-hydrazinopyridine shows signals for the pyridine protons and the NH and NH₂ protons.[5] The absence of the N-methyl singlet in 2-hydrazinopyridine is a key differentiating feature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Predicted ¹³C NMR Data for 2-(1-methylhydrazino)pyridine

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 (Pyridine) | 160 - 165 | The carbon atom directly attached to the electronegative nitrogen of the hydrazine group and the ring nitrogen is expected to be the most deshielded. |

| C6 (Pyridine) | 147 - 150 | The carbon atom ortho to the ring nitrogen. |

| C4 (Pyridine) | 137 - 140 | Aromatic carbon in the pyridine ring. |

| C5 (Pyridine) | 112 - 115 | Aromatic carbon in the pyridine ring. |

| C3 (Pyridine) | 107 - 110 | Shielded by the adjacent electron-donating hydrazine group. |

| N-CH₃ | 35 - 40 | Typical chemical shift for a methyl group attached to a nitrogen atom. |

The experimental ¹³C NMR data for 2-hydrazinopyridine can be found in public databases and serves as a useful reference.[6] The key difference in the predicted spectrum of 2-(1-methylhydrazino)pyridine would be the presence of the upfield signal corresponding to the N-methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(1-methylhydrazino)pyridine is expected to exhibit characteristic absorption bands for the N-H, C-H, C=N, and C=C bonds.

Expected IR Absorption Bands for 2-(1-methylhydrazino)pyridine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 | N-H stretching (asymmetric and symmetric) | -NH₂ |

| 3100 - 3000 | C-H stretching (aromatic) | Pyridine ring |

| 2950 - 2850 | C-H stretching (aliphatic) | -CH₃ |

| 1620 - 1580 | C=N stretching | Pyridine ring |

| 1580 - 1450 | C=C stretching | Pyridine ring |

| 1480 - 1430 | C-H bending (in-plane) | Pyridine ring |

| 780 - 740 | C-H bending (out-of-plane) | Pyridine ring |

The IR spectrum of the analogous 2-hydrazinopyridine is available in the NIST Chemistry WebBook and can be used as a comparative reference.[7] The spectrum of 2-(1-methylhydrazino)pyridine would be expected to show an additional C-H stretching band for the methyl group.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data for 2-(1-methylhydrazino)pyridine

| Ion | m/z (predicted) |

| [M+H]⁺ | 124.0869 |

| [M]⁺ | 123.0791 |

The fragmentation of 2-(1-methylhydrazino)pyridine under electron ionization would likely involve the loss of the methyl group, the amino group, or cleavage of the pyridine ring. As a derivatizing agent, the mass spectra of its derivatives are more commonly reported. For instance, when used to derivatize steroids, the resulting hydrazone shows a characteristic fragmentation pattern that allows for sensitive detection.[1][2]

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed above. The specific parameters may need to be optimized based on the available instrumentation and the purity of the sample.

NMR Data Acquisition

Caption: General workflow for NMR data acquisition and analysis.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-(1-methylhydrazino)pyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

IR Data Acquisition

Caption: General workflow for IR data acquisition and analysis.

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if it is a solid.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record a background spectrum followed by the sample spectrum over the range of 4000-400 cm⁻¹.

MS Data Acquisition

Caption: General workflow for mass spectrometry data acquisition and analysis.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system (GC or LC).

-

Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for soft ionization or Electron Ionization (EI) to induce fragmentation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.

Conclusion

References

-

Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 2017.

-

2-hydrazino-1-methylpyridine: a highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. Sigma-Aldrich.

-

2-Hydrazino-1-methylpyridine: A highly sensitive derivatization reagent for oxosteroids in liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate.

-

2-Hydrazinopyridine. PubChem.

-

Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Acta Crystallographica Section C: Structural Chemistry, 2015.

-

2-(1-methylhydrazino)pyridine. PubChemLite.

-

2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum. ChemicalBook.

-

2-Hydrazino-1-methylpyridine. PubChem.

-

Mass Spectrometric Characterization of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine N-Oxidized Metabolites Bound at Cys34 of Human Serum Albumin. Chemical Research in Toxicology, 2010.

-

"Synthesis and Characterization of Hydrazine Derivatives." Anusandhanvallari.

-

2-Hydrazinopyridine. NIST Chemistry WebBook.

-

Supporting Information for... The Royal Society of Chemistry.

-

¹H NMR spectra of 2 (a) and 2/Py (2/pyr (1:2) (b), 2/pyr (1:6) (c),... ResearchGate.

-

Pyridine, 2-(1-methylhydrazinyl)-. PubChem.

-

SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.

Sources

- 1. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - 2-(1-methylhydrazino)pyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 4. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydrazinopyridine [webbook.nist.gov]

An In-depth Technical Guide to the Solubility Characteristics of 2-(1-Methylhydrazino)pyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) is a cornerstone of drug development, influencing everything from formulation and bioavailability to process chemistry and toxicology studies. This guide provides a comprehensive technical overview of the solubility characteristics of 2-(1-methylhydrazino)pyridine, a heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of public domain quantitative solubility data for this specific molecule, this whitepaper emphasizes the foundational principles governing its solubility, drawing inferences from its structural analogues, and presents a robust, self-validating experimental protocol for its precise determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, outline a detailed methodology for empirical measurement, and discuss the critical factors that influence its dissolution in various organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a critical parameter. It dictates the rate and extent of drug absorption, thereby influencing its bioavailability and therapeutic efficacy.[1] For researchers and drug development professionals, a thorough understanding of a compound's solubility profile is not merely academic; it is a prerequisite for informed decision-making at every stage, from early-stage screening to formulation development.[2]

This guide focuses on 2-(1-methylhydrazino)pyridine (C6H9N3), a molecule combining the aromatic, basic properties of a pyridine ring with the reactive, polar nature of a methylhydrazino group.[3][4] Such a hybrid structure suggests a complex solubility profile that is highly dependent on the nature of the solvent. The presence of both hydrogen bond donors (-NH2) and acceptors (pyridine nitrogen, hydrazino nitrogens) indicates a propensity for interaction with polar solvents.

Theoretical Assessment of 2-(1-Methylhydrazino)pyridine Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which, in chemical terms, refers to the similarity of intermolecular forces between the solute and solvent molecules. The structure of 2-(1-methylhydrazino)pyridine suggests the following key interactions:

-

Hydrogen Bonding: The hydrazino group provides hydrogen bond donating capabilities, while the nitrogen atoms in both the pyridine ring and the hydrazino group act as hydrogen bond acceptors.[5] This makes the molecule well-suited for dissolution in protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the electronegativity of the nitrogen atoms. This will facilitate dissolution in polar solvents.

-

Van der Waals Forces: As with all molecules, London dispersion forces will play a role, particularly in less polar solvents.

Based on these characteristics, it is anticipated that 2-(1-methylhydrazino)pyridine will exhibit good solubility in polar organic solvents.[4] Its solubility is likely to be lower in non-polar solvents such as alkanes.

Experimental Determination of Thermodynamic Solubility: A Self-Validating Protocol

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the equilibrium concentration of a solute in a solvent at a specific temperature.[6] The following protocol is designed to be a self-validating system, incorporating checks for purity, equilibrium, and analytical accuracy.

Materials and Equipment

-

2-(1-methylhydrazino)pyridine (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Calibrated analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2-(1-methylhydrazino)pyridine into a series of vials.

-

Add a known volume of the selected organic solvent to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).[7]

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Equilibrium Verification:

-

To validate that equilibrium has been achieved, take samples at different time points (e.g., 24, 36, and 48 hours).

-

Analyze the concentration of the dissolved compound in each sample. Equilibrium is confirmed when consecutive measurements show no significant change in concentration.

-

-

Sample Preparation for Analysis:

-

After reaching equilibrium, allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Filter the sample through a syringe filter to remove any undissolved particles.[8] Adsorption to the filter material should be assessed and accounted for if significant.

-

Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

-

-

Quantitative Analysis by HPLC:

-

Develop and validate an HPLC method for the quantification of 2-(1-methylhydrazino)pyridine. This includes establishing linearity, accuracy, and precision.

-

Prepare a series of calibration standards of known concentrations.

-

Analyze the prepared samples and determine the concentration of 2-(1-methylhydrazino)pyridine in the saturated solution based on the calibration curve.

-

-

Data Reporting:

-

Calculate the solubility in units such as mg/mL or mol/L.

-

Repeat the experiment at least in triplicate to ensure reproducibility.

-

Report the mean solubility and standard deviation for each solvent at the specified temperature.

-

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Predicted Solubility Profile and Discussion

While quantitative data is pending experimental determination, a qualitative solubility profile can be predicted based on the properties of analogous compounds.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | High to Moderate | Strong hydrogen bonding interactions with both the pyridine and hydrazino moieties.[9][10] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and hydrogen bond acceptance. DMSO is a particularly good solvent for many drug candidates.[1] |

| Non-Polar | Hexane, Toluene | Low | Mismatch in intermolecular forces; lack of favorable interactions. |

| Chlorinated | Dichloromethane, Chloroform | Moderate to Low | Intermediate polarity; some dipole-dipole interactions are possible. |

It is also important to consider the potential for chemical reactivity between 2-(1-methylhydrazino)pyridine and certain solvents, especially over extended periods. The hydrazino group can be susceptible to oxidation or reaction with electrophilic solvents. Stability of the compound in the solvent should be confirmed during the analytical method validation.

Conclusion

The solubility of 2-(1-methylhydrazino)pyridine is a critical parameter for its development as a potential pharmaceutical agent. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure and has outlined a detailed, self-validating experimental protocol for its accurate determination. By following a rigorous scientific approach, researchers can generate the reliable solubility data needed to advance their drug development programs. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical entities.

References

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). pS-Tools. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

-

Pyridine, 2-(1-methylhydrazinyl)-. (n.d.). PubChem. [Link]

-

2-hydrazino-1-methylpyridine. (n.d.). PubChem. [Link]

-

2-Picoline - Solubility of Things. (n.d.). Solubility of Things. [Link]

-

Pyridine - Sciencemadness Wiki. (2022). Sciencemadness Wiki. [Link]

Sources

- 1. rheolution.com [rheolution.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. 2-Hydrazino-1-methylpyridine | C6H11N3 | CID 89755439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. Pyridine - Sciencemadness Wiki [sciencemadness.org]

potential applications of 2-(1-methylhydrazino)pyridine in medicinal chemistry

An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-(1-Methylhydrazino)pyridine

Authored by: A Senior Application Scientist

Foreword: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic versatility and potent biological activity is perpetual. The pyridine ring is a privileged heterocycle, embedded in numerous approved drugs and natural products, prized for its hydrogen bonding capacity and its ability to engage in various biological interactions.[1][2][3] When coupled with a hydrazine moiety—a reactive and dynamic functional group—the resulting structure presents a compelling starting point for drug discovery.

This technical guide focuses on 2-(1-methylhydrazino)pyridine , a molecule that marries the stability and electronic properties of the pyridine ring with the nucleophilic and derivatizable nature of a methylhydrazine group.[4][5][6] While direct pharmacological studies on this specific molecule are not extensively documented, its constituent parts and related analogues have appeared in a wealth of research, pointing toward significant therapeutic potential. This document serves as a roadmap for researchers and drug development professionals, synthesizing existing knowledge on related compounds to illuminate the prospective applications of the 2-(1-methylhydrazino)pyridine core. We will explore its synthetic utility, project its most promising therapeutic applications based on established activities of pyridine-hydrazine derivatives, and provide practical, field-proven insights into its evaluation, always with a critical eye on the inherent toxicological considerations of the hydrazine scaffold.

The Core Moiety: Physicochemical and Synthetic Profile

2-(1-methylhydrazino)pyridine (CAS 4231-74-7) is an organic compound featuring a pyridine ring substituted at the 2-position with a 1-methylhydrazinyl group.[4][6] This structure is typically a colorless to pale yellow liquid or solid, soluble in polar solvents.[4] Its true value in medicinal chemistry lies in the dual functionality of its structure:

-

The Pyridine Ring: Acts as a bioisostere for a phenyl ring but with a key difference: the nitrogen atom serves as a hydrogen bond acceptor and can modulate the compound's pKa and solubility, influencing its pharmacokinetic profile.[1][2]

-

The 1-Methylhydrazinyl Group: This moiety is a potent nucleophile and a versatile synthetic handle. The terminal amine provides a reactive site for the construction of a diverse library of derivatives, most notably through the formation of hydrazones.[7][8][9]

General Synthesis and Derivatization Strategy

The synthesis of 2-hydrazinopyridine derivatives is typically achieved through the nucleophilic substitution of a leaving group (commonly a halide) on the pyridine ring with hydrazine hydrate.[10][11] A patent for this process suggests that reacting a pyridine halide with hydrazine hydrate under mild, inert conditions can produce the desired product with good yield and safety.[10][11]

The primary value of the 2-(1-methylhydrazino)pyridine scaffold is its role as an intermediate. The hydrazine group readily condenses with a vast array of aldehydes and ketones to form stable hydrazone derivatives.[7][8] This reaction is a cornerstone of combinatorial chemistry, allowing for the rapid generation of a large library of analogues for biological screening.

Potential Therapeutic Applications: An Evidence-Based Projection

By examining the established biological activities of structurally related pyridine-hydrazone and hydrazide compounds, we can project the most promising therapeutic avenues for derivatives of 2-(1-methylhydrazino)pyridine.

Antimicrobial and Antimycobacterial Agents

The hydrazone linkage is a well-established pharmacophore in the development of antimicrobial agents. Hydrazones have demonstrated broad-spectrum activity, including antitubercular properties.[8]

-

Antitubercular Potential: Several studies have highlighted the efficacy of pyridine-containing hydrazone derivatives against Mycobacterium tuberculosis (Mtb). For instance, an array of pyridine-appended 2-hydrazinylthiazole derivatives displayed significant antimycobacterial activity, with some compounds showing minimum inhibitory concentrations (MICs) in the low micromolar range (6.40–7.14 μM) against the H37Rv strain.[12] Another study noted that hydrazide-hydrazones derived from 2-acetylimidazo[4,5-b]pyridine were active against Mtb strains resistant to common drugs like isoniazid (INH).[8] The 2-(1-methylhydrazino)pyridine core provides a direct precursor to such structures.

-

General Antimicrobial Activity: Pyridine- and thiazole-based hydrazides have shown promising antimicrobial activity against various bacterial and fungal strains, with efficacy often linked to the presence of specific substitutions on appended aromatic rings.[13]

Anticancer Therapeutics

Both pyridine and hydrazone moieties are considered "privileged scaffolds" in oncology drug discovery.[1][2][9] Their derivatives have been shown to act on a variety of cancer-related targets.

-

Kinase Inhibition: Pyridine-based compounds have been identified as potent inhibitors of key enzymes in cancer cell proliferation, such as PIM-1 kinase and VEGFR-2, a critical target in angiogenesis.[14]

-

General Cytotoxicity: Novel hydrazide-hydrazone derivatives have been synthesized and evaluated for antitumor activity against breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) cell lines, with many showing high inhibitory effects.[15] The ability to generate a large library of hydrazones from the 2-(1-methylhydrazino)pyridine core is a significant advantage for screening against diverse cancer cell lines.

Antiparasitic Agents (Antileishmanial)

Leishmaniasis remains a neglected tropical disease in need of new therapeutics. Pyridylhydrazones have emerged as a promising class of antileishmanial agents.

-

Mechanism of Action: A study on 2-pyridylhydrazone derivatives demonstrated significant activity against the amastigote forms of Leishmania amazonensis, with IC50 values below 20 μM.[16] Crucially, most of these compounds showed no toxicity toward murine macrophages. Preliminary mechanism-of-action studies suggest that these compounds induce an accumulation of reactive oxygen species (ROS) and disrupt the parasite's mitochondrial function, leading to cell death.[16]

Central Nervous System (CNS) Modulators

Pyridine derivatives have a long history of CNS activity.[1][2] While this presents therapeutic opportunities, it also intersects with the known neurotoxicity of hydrazines, requiring careful molecular design.

-

Therapeutic Potential: Various 2-substituted pyridine derivatives have been investigated for anticonvulsant and antihistaminic properties.[17] Furthermore, highly derivatized pyridine structures serve as agonists at serotonin receptors, such as 5-HT1A, indicating their potential in treating depression.[18]

-

Toxicological Caveat: The neurotoxicity of hydrazines is well-documented. They can inhibit pyridoxine (vitamin B6), an essential cofactor for the synthesis of the inhibitory neurotransmitter GABA.[19] This disruption can lead to CNS hyperexcitability and seizures.[19][20] Any drug discovery program based on this scaffold must prioritize early screening for neurotoxicity.

Summary of Potential Biological Activities

| Compound Class | Biological Activity | Key Findings / Potential Targets | Reference(s) |

| Pyridine-Hydrazinyl-Thiazoles | Antimycobacterial (Anti-TB) | Active against Mtb H37Rv strain (MIC ~6.4-7.1 μM). | [12] |

| Pyridylhydrazones | Antileishmanial | Active against L. amazonensis; induce ROS and mitochondrial dysfunction. | [16] |

| Pyridine-based Derivatives | Anticancer | Inhibit key kinases like PIM-1 and VEGFR-2. | [14] |

| Hydrazide-Hydrazones | Anticancer | Broad cytotoxic effects against various human cancer cell lines. | [15] |

| 2-Substituted Pyridines | CNS Activity | Investigated for anticonvulsant and antihistaminic properties. | [17] |

| Pyridine-Hydrazides | Anti-inflammatory | Inhibition of protein denaturation. | [13] |

Experimental Protocols: From Synthesis to Screening

Trustworthy and reproducible protocols are the bedrock of drug discovery. The following sections provide validated, step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.

Synthesis Protocol: Formation of a Pyridylhydrazone Derivative

This protocol describes the general condensation reaction between 2-(1-methylhydrazino)pyridine and an aromatic aldehyde to form a hydrazone. This is a foundational reaction for building a screening library.

Objective: To synthesize (E)-1-((pyridin-2-yl(methyl)amino)imino)methyl)naphthalen-2-ol.

Materials:

-

2-(1-methylhydrazino)pyridine

-

2-Hydroxy-1-naphthaldehyde

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Reaction flask with reflux condenser and magnetic stirrer

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 2-(1-methylhydrazino)pyridine in 20 mL of absolute ethanol. Stir until fully dissolved.

-

Addition of Aldehyde: To this solution, add 1.0 equivalent of 2-hydroxy-1-naphthaldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A solid precipitate should form. For complete precipitation, the flask can be cooled further in an ice bath for 30 minutes.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure hydrazone derivative.

-

Characterization: Dry the purified product under vacuum. Confirm its structure and purity using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy).

Biological Assay Protocol: In Vitro Antimycobacterial Screening

To evaluate the potential of newly synthesized derivatives, an initial in vitro screen against M. tuberculosis is essential. The Luciferase Reporter Phage (LRP) assay is a rapid and reliable method for determining antimycobacterial activity.[12]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against M. tuberculosis H37Rv using the LRP assay.

Principle: The assay utilizes a mycobacteriophage engineered to express the luciferase gene. When the phage infects viable Mtb cells, it injects its DNA, leading to the expression of luciferase. The light produced upon addition of a substrate (luciferin) is proportional to the number of viable Mtb cells. A reduction in light output in the presence of a test compound indicates inhibition of bacterial growth.

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase)

-

Test compounds dissolved in DMSO

-

Luciferase reporter phage (e.g., phAE129)

-

Luciferin substrate

-

96-well microplates (white, opaque)

-

Luminometer

Procedure:

-

Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth until it reaches mid-log phase. Adjust the culture turbidity to a McFarland standard of 1.0.

-

Compound Plating: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates. Include a drug-free control (vehicle only, e.g., DMSO) and a positive control (e.g., Isoniazid).

-

Inoculation: Add the prepared Mtb inoculum to each well. The final volume should be 200 µL.

-

Incubation: Seal the plates and incubate at 37°C for 4-7 days.

-

Phage Infection: Following incubation, add the luciferase reporter phage to each well and incubate for another 4 hours at 37°C to allow for infection and luciferase expression.

-

Signal Detection: Add the luciferin substrate to each well. Immediately measure the luminescence (in Relative Light Units, RLU) using a luminometer.

-

Data Analysis: Calculate the percentage reduction in RLU for each compound concentration compared to the drug-free control. The MIC is defined as the lowest concentration of the compound that causes a ≥90% reduction in luminescence.

Critical Safety and Toxicology Profile

The hydrazine moiety is a structural alert. While it provides synthetic utility, it is also associated with significant toxicity. A thorough understanding and respect for these risks are paramount for any researcher working with this class of compounds.

Known Hazards of Methylhydrazines

-

Acute Toxicity: Methylhydrazine is highly toxic via inhalation, oral, and dermal routes.[21][22] Acute exposure can cause severe irritation to the skin, eyes, and respiratory tract, as well as systemic effects including headache, nausea, convulsions, and pulmonary edema.[21][23]

-

Organ Toxicity: Chronic exposure in animal models has been linked to damage to the liver, kidneys, and spleen.[21] Methylhydrazine is also known to cause hemolysis (rupture of red blood cells).[22][24]

-

Neurotoxicity: As previously mentioned, hydrazines can act as convulsants by interfering with GABA synthesis through the inhibition of pyridoxal phosphate, a derivative of vitamin B6.[19][20]

-

Carcinogenicity: Hydrazine is classified as a probable human carcinogen.[25] Studies in animal models have shown that methylhydrazine can induce tumors, particularly in the liver.[21][26] This is a major concern for long-term therapeutic use and necessitates rigorous genotoxicity testing early in the development process.

Handling and Mitigation Strategies

Given the hazardous nature of the core scaffold, strict safety protocols must be followed:

-

Engineering Controls: All work with 2-(1-methylhydrazino)pyridine and its volatile derivatives should be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): A complete PPE ensemble is mandatory, including a lab coat, chemical splash goggles, and appropriate chemical-resistant gloves.

-

Risk Assessment: Before derivatization, the potential toxicity of the resulting hydrazone should be considered. While forming a hydrazone "caps" the reactive hydrazine, the overall toxicity profile of the new molecule must be evaluated and not assumed to be benign.

-

Early Toxicology Screening: Any lead compounds identified from this scaffold must be subjected to a battery of in vitro toxicology assays (e.g., Ames test for mutagenicity, cytotoxicity assays) before advancing to in vivo studies.

Conclusion

The 2-(1-methylhydrazino)pyridine scaffold represents a compelling, if challenging, starting point for medicinal chemistry campaigns. Its synthetic tractability allows for the rapid exploration of chemical space, and the wealth of data on related pyridine and hydrazone structures points to clear potential in oncology, infectious diseases, and beyond. However, the journey from this versatile building block to a safe and effective therapeutic agent is one that must be navigated with a profound understanding of the associated toxicological risks. By leveraging rational design to mitigate toxicity, employing robust screening protocols, and adhering to stringent safety standards, researchers can unlock the therapeutic promise held within this potent chemical core.

References

-

Jacobson, K. H., et al. (1954). Acute toxicity of the vapors of some methylated hydrazine derivatives. AMA Archives of Industrial Health, 12. [Link]

-

Kumar, R., et al. (2018). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Methylhydrazine. EPA.gov. [Link]

-

U.S. Environmental Protection Agency (EPA). (2010). Provisional Peer-Reviewed Toxicity Values for Methyl Hydrazine. EPA.gov. [Link]

-

Wikipedia. (n.d.). Hydrazine. [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2014). Hydrazine, methyl-: Human health tier II assessment. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules. [Link]

-

Mohareb, R. M., et al. (2012). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. [Link]

-

ResearchGate. (n.d.). The synthesis of representative compounds with nitrogen-containing heterocyclic structure motifs via hydrazine-directed C−H bond activation/annulation. [Link]

-

de Oliveira, R. B., et al. (2018). Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents. ChemMedChem. [Link]

-

Singh, N., et al. (2016). A review exploring biological activities of hydrazones. Journal of Pharmacy and Bioallied Sciences. [Link]

-

Nicolette, J., et al. (2021). Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines. Environmental and Molecular Mutagenesis. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]

-

Kamat, V., et al. (2020). Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies. ACS Omega. [Link]

-

ResearchGate. (n.d.). Proposed mechanism of 2‐(1'‐methyl‐hydrazinyl)pyridine‐directed C−H/N−H alkyne annulation. [Link]

-

Wills, B. K., & Aksel, G. (2023). Hydrazine Toxicity. StatPearls [Internet]. [Link]

-

Defense Technical Information Center (DTIC). (n.d.). BIOCHEMICAL PHARMACOLOGY OF HYDRAZINES TOXICITY. [Link]

-

Narendar, P., et al. (2013). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. Request PDF. [Link]

-

Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry. [Link]

- Google Patents. (n.d.).

- Google Patents. (n.d.).

-

University of Rhode Island. (n.d.). The reactions of methylhydrazine with various 2-substituted 4, 6-dimethoxy - 5 - nitropyrimidines. [Link]

-

PubChemLite. (n.d.). 2-(1-methylhydrazino)pyridine (C6H9N3). [Link]

-

ResearchGate. (n.d.). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-Hydrazino-1-methylpyridine. PubChem. [Link]

-

Nocentini, A., et al. (2018). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules. [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Pyridine, 2-(1-methylhydrazinyl)-. PubChem. [Link]

-

ResearchGate. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]

-

Karekal, M. R., et al. (2022). Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies. RSC Advances. [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Characterization of Some Novel Pyrazoline incorporated Imidazo[1,2-a]pyridines for Anti-inflammatory and Antimicrobial Activities. [Link]

-

Vacher, B., et al. (1999). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CAS 4231-74-7: 2-(1-Methylhydrazinyl)pyridine | CymitQuimica [cymitquimica.com]

- 5. PubChemLite - 2-(1-methylhydrazino)pyridine (C6H9N3) [pubchemlite.lcsb.uni.lu]

- 6. Pyridine, 2-(1-methylhydrazinyl)- | C6H9N3 | CID 77911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Hydrazine - Wikipedia [en.wikipedia.org]

- 8. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 11. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative - Google Patents [patents.google.com]

- 12. Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis, in vitro and in silico antimycobacterial studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. apps.dtic.mil [apps.dtic.mil]

- 21. epa.gov [epa.gov]

- 22. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 23. METHYLHYDRAZINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 24. Acute toxicity of the vapors of some methylated hydrazine derivatives (Journal Article) | OSTI.GOV [osti.gov]

- 25. Exploring the molecular and functional cellular response to hydrazine via transcriptomics and DNA repair mutant cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

discovery and history of pyridine hydrazine derivatives

An In-depth Technical Guide to the Discovery and History of Pyridine Hydrazine Derivatives

Authored by a Senior Application Scientist